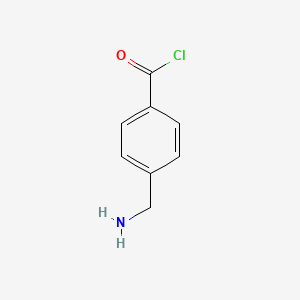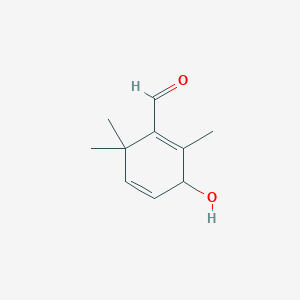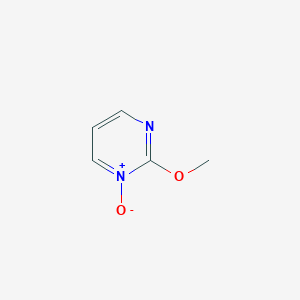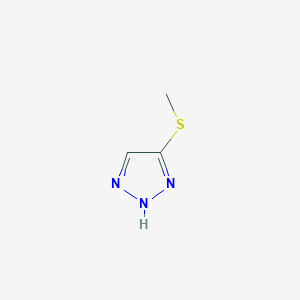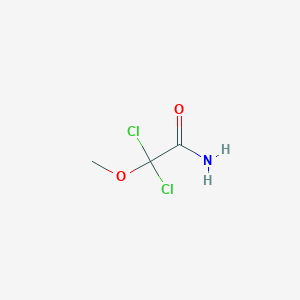
Acetamide,2,2-dichloro-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2,2-dichloro-2-methoxy- is an organic compound with the molecular formula C3H5Cl2NO2 It is a derivative of acetamide, where two chlorine atoms and one methoxy group are attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-2-methoxy- typically involves the reaction of acetamide with chlorinating agents and methoxylating agents. One common method is the chlorination of acetamide using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms. The methoxy group can be introduced by reacting the chlorinated intermediate with methanol in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of Acetamide,2,2-dichloro-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,2,2-dichloro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The compound can be hydrolyzed to form acetic acid derivatives and methanol.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Hydrolysis: Acidic or basic conditions with water (H2O).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of acetic acid derivatives and methanol.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
Acetamide,2,2-dichloro-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide,2,2-dichloro-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide,2,2-dichloro-: Lacks the methoxy group, resulting in different reactivity and applications.
Acetamide,2-methoxy-: Lacks the chlorine atoms, leading to distinct chemical properties.
Acetamide,2-chloro-2-methoxy-:
Uniqueness
Acetamide,2,2-dichloro-2-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer specific chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C3H5Cl2NO2 |
|---|---|
Molekulargewicht |
157.98 g/mol |
IUPAC-Name |
2,2-dichloro-2-methoxyacetamide |
InChI |
InChI=1S/C3H5Cl2NO2/c1-8-3(4,5)2(6)7/h1H3,(H2,6,7) |
InChI-Schlüssel |
MXKBSDZMMXKYJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)N)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


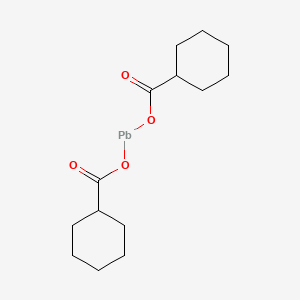
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)


![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)

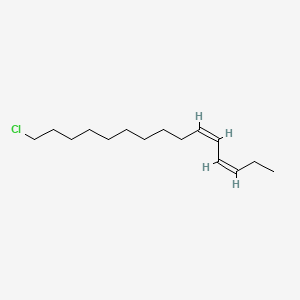
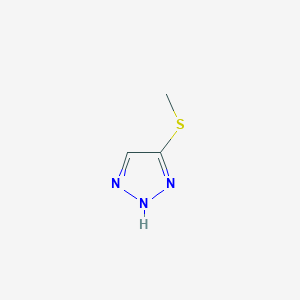
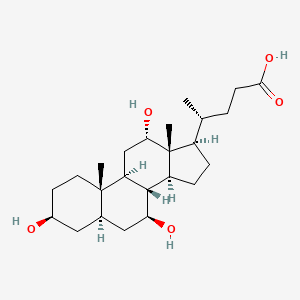
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
